

# **Application Notes and Protocols for Flow Cytometry Analysis Using BAY38-7690**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BAY38-7690 |           |
| Cat. No.:            | B15566139  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY38-7690**, also known as copanlisib, is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. **BAY38-7690** exerts its anticancer effects by blocking this pathway, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of targeted therapies like **BAY38-7690**, allowing for the precise quantification of their effects on the cell cycle and apoptosis.

## Mechanism of Action of BAY38-7690

**BAY38-7690** is an ATP-competitive inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), with nanomolar IC50 values. By inhibiting PI3K, **BAY38-7690** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent inactivation of the Akt/mTOR signaling cascade results in the modulation of downstream effectors that control cell cycle progression and apoptosis.





Click to download full resolution via product page

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of BAY38-7690.



## **Data Presentation**

The following tables summarize the quantitative effects of **BAY38-7690** on various cancer cell lines as determined by in vitro assays.

Table 1: In Vitro Potency of BAY38-7690 (Copanlisib) Against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |
|--------------|-----------|
| ΡΙ3Κα        | 0.5       |
| РІЗКβ        | 3.7       |
| ΡΙ3Κδ        | 0.7       |
| РІЗКу        | 6.4       |

Data compiled from published literature.

Table 2: Anti-proliferative Activity of BAY38-7690 (Copanlisib) in Cancer Cell Lines



| Cell Line  | Cancer Type                          | IC50 (nM) |
|------------|--------------------------------------|-----------|
| KPL-4      | Breast Cancer (PIK3CA mutant, HER2+) | 1.8       |
| BT-474     | Breast Cancer (PIK3CA mutant, HER2+) | 5.3       |
| T47D       | Breast Cancer (PIK3CA mutant)        | 6.9       |
| MCF7       | Breast Cancer (PIK3CA mutant)        | 26        |
| SK-BR-3    | Breast Cancer (HER2+)                | 30        |
| MDA-MB-231 | Breast Cancer (PIK3CA wild-type)     | 880       |
| NCI-H446   | Small Cell Lung Cancer               | ~50       |
| NCI-H187   | Small Cell Lung Cancer               | ~20       |
| AMO-1      | Multiple Myeloma                     | ~10       |
| MOLP-8     | Multiple Myeloma                     | ~10       |

IC50 values represent the concentration of **BAY38-7690** required to inhibit cell proliferation by 50% and are compiled from various studies.

Table 3: Effect of BAY38-7690 (Copanlisib) on Cell Cycle Distribution in Multiple Myeloma Cells



| Treatment                  | Cell Line | % of Cells in G0/G1<br>Phase | % of Cells in S<br>Phase |
|----------------------------|-----------|------------------------------|--------------------------|
| Vehicle Control            | AMO-1     | 51%                          | 35%                      |
| 100 nM BAY38-7690<br>(24h) | AMO-1     | 65%                          | 22%                      |
| Vehicle Control            | MOLP-8    | 53%                          | 33%                      |
| 100 nM BAY38-7690<br>(24h) | MOLP-8    | 68%                          | 19%                      |

Data adapted from a study on multiple myeloma cell lines, showing a G0/G1 phase arrest.[1]

Table 4: Induction of Apoptosis by BAY38-7690 (Copanlisib) in Merkel Cell Carcinoma

| Treatment              | Cell Line | % of Apoptotic Cells (Sub-<br>G1) |
|------------------------|-----------|-----------------------------------|
| Vehicle Control        | MCC-3     | ~5%                               |
| 50 nM BAY38-7690 (24h) | MCC-3     | ~20%                              |
| Vehicle Control        | MCC-9     | ~3%                               |
| 50 nM BAY38-7690 (24h) | MCC-9     | ~15%                              |

Data is representative of findings from a study on Merkel cell carcinoma, indicating an increase in the sub-G1 population, which is a marker of apoptosis.[2]

## **Experimental Protocols**

The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry after treatment with **BAY38-7690**.





Click to download full resolution via product page



**Figure 2:** General experimental workflow for flow cytometry analysis of apoptosis and cell cycle.

## Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- · Cancer cell line of interest
- BAY38-7690 (Copanlisib)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), ice-cold
- Annexin V Binding Buffer (10X)
- Annexin V-FITC (or other fluorescent conjugate)
- Propidium Iodide (PI) staining solution (e.g., 100 μg/mL)
- 6-well tissue culture plates
- Flow cytometry tubes
- Flow cytometer

### Procedure:

 Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Allow cells to adhere overnight if applicable.



- Inhibitor Treatment: Treat cells with the desired concentrations of **BAY38-7690** (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
- · Cell Harvesting:
  - Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin.
    Combine the detached cells with the collected medium.
  - Suspension cells: Collect the cells directly from the culture flask.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
  - $\circ$  Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of PI staining solution.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400 μL of 1X Annexin V Binding Buffer to each tube immediately before analysis.
  - Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
  - Collect data for at least 10,000 events per sample.

### Data Interpretation:



- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

## Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

### Materials:

- Cancer cell line of interest
- BAY38-7690 (Copanlisib)
- Complete cell culture medium
- · Phosphate-Buffered Saline (PBS), ice-cold
- 70% Ethanol, ice-cold
- PI Staining Solution (e.g., 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS)
- 6-well tissue culture plates
- Flow cytometry tubes
- Flow cytometer

### Procedure:

• Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.



- Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the apoptosis protocol.
- · Cell Fixation:
  - Wash the cells once with ice-cold PBS.
  - Resuspend the cell pellet in 500 μL of ice-cold PBS.
  - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
  - Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).
- Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
  - Wash the cell pellet once with PBS.
  - Resuspend the cell pellet in 500 μL of PI Staining Solution.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer using a linear scale for the PI signal.
  - Collect data for at least 20,000 events per sample.
  - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The presence of a sub-G1 peak can also indicate apoptotic cells.

## Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the PI3K inhibitor **BAY38-7690** on cancer cells using



flow cytometry. By quantifying the induction of apoptosis and alterations in cell cycle progression, researchers can gain valuable insights into the mechanism of action of this and other targeted therapies, aiding in the development of more effective cancer treatments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel selective small-molecule PI3K inhibitor is effective against human multiple myeloma in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis Using BAY38-7690]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566139#flow-cytometry-protocol-using-bay38-7690]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com